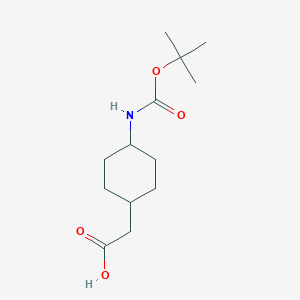

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXBNSUFUFFBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327156-95-6 | |

| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides insights into its synthesis and experimental applications, and visualizes its role in relevant biological pathways.

Core Chemical Properties

This compound is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cis-oriented cyclohexane scaffold. This specific stereochemistry plays a crucial role in the spatial orientation of molecules synthesized from it.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | cis-4-(Boc-amino)cyclohexaneacetic acid, Boc-cis-1,4-Acha-OH | [1] |

| CAS Number | 327156-95-6 | [2][3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 257.33 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 159-168 °C | [1] |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C). Soluble in polar organic solvents like DMSO and acetonitrile. | [4] |

| pKa (Predicted) | ~4.5 (Carboxylic Acid) | - |

| logP (Predicted) | 2.1 | - |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry.

General Synthesis Method

A common synthetic route involves the protection of the amino group of cis-4-aminocyclohexanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like a mixture of water and dioxane. The reaction is usually carried out at room temperature. The resulting product is then isolated and purified, often by crystallization.[4]

Experimental Protocol: Use as a PROTAC Linker

This compound serves as a crucial linker in the synthesis of PROTACs. The following is a generalized protocol for its incorporation into a PROTAC molecule.

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, for example, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

Step 2: Coupling to the E3 Ligase Ligand

-

To the activated linker solution, add the E3 ligase ligand containing a free amine group (e.g., a derivative of thalidomide or VHL-1).

-

Continue stirring the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the product, typically by flash column chromatography.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified linker-E3 ligase ligand conjugate in a suitable solvent like dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine.

Step 4: Coupling to the Target Protein Ligand

-

The target protein ligand, which should possess a carboxylic acid functionality, is activated in a separate flask using a similar procedure as in Step 1.

-

The deprotected linker-E3 ligase ligand conjugate is then added to the activated target protein ligand.

-

The reaction is stirred to completion and the final PROTAC molecule is purified using high-performance liquid chromatography (HPLC).

Signaling Pathway and Experimental Workflow

The primary application of this compound is in the construction of PROTACs, which function by hijacking the cell's natural protein degradation machinery.

Caption: The PROTAC-mediated protein degradation pathway.

The experimental workflow for synthesizing a PROTAC using this compound as a linker is a sequential process of coupling and deprotection steps.

Caption: A general experimental workflow for PROTAC synthesis.

References

In-Depth Technical Guide: 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS 327156-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in modern pharmaceutical research and development. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the realms of peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as cis-4-(Boc-amino)cyclohexylacetic acid, is a white crystalline solid. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 327156-95-6 | [3] |

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| Appearance | Crystalline solid/powder | [4] |

| Purity | ≥97% | |

| Form | Crystals | [4] |

| PSA (Polar Surface Area) | 75.63 Ų | [5] |

| Exact Mass | 257.162720 | [5] |

| Flash Point | 204.7±20.1 °C | [5] |

Synthesis

A general and widely utilized method for the synthesis of N-Boc protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward and high-yielding procedure is a standard method for introducing the Boc protecting group.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol provides a general procedure for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound from its corresponding amine precursor, cis-4-aminocyclohexylacetic acid.

Materials:

-

Amino acid (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (Et₃N) (1.5 equivalents) or other suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

-

At room temperature, add Boc-ON (a common Boc-donating reagent) or di-tert-butyl dicarbonate (1.1 equiv.) to the solution with stirring.

-

Allow the mixture to stir. The reaction progress can be monitored by thin-layer chromatography (TLC). The mixture typically becomes homogeneous within an hour, and the reaction is often complete within 2-4 hours.

-

Once the reaction is complete, dilute the mixture with water (approximately 1.5 mL per mmol of the initial amino acid).

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]

Caption: General workflow for the Boc protection of an amino acid.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a protected amine and a carboxylic acid, allows for its incorporation into larger molecules through various coupling reactions.

Peptide Synthesis

This compound is particularly useful in solid-phase peptide synthesis (SPPS). The Boc-protected amine allows for the sequential addition of the cyclohexylacetic acid moiety to a growing peptide chain. The rigidity of the cyclohexyl ring can impart specific conformational constraints on the resulting peptide, which can be advantageous for modulating biological activity and metabolic stability. It is suitable for use in Boc solid-phase peptide synthesis reaction types.[4]

This protocol outlines the general steps for one cycle of amino acid addition in Boc-based SPPS.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Coupling reagent (e.g., DCC, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). The resin is then washed with DCM and a neutralizing base solution (e.g., 5-10% DIPEA in DCM) to free the terminal amine. This is followed by further washes with DCM and DMF.

-

Coupling: The this compound is pre-activated with a coupling reagent in DMF. This activated species is then added to the resin, along with a base such as DIPEA, to facilitate the amide bond formation with the deprotected N-terminus of the resin-bound peptide. The reaction is allowed to proceed with agitation until completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated with subsequent amino acids until the desired peptide sequence is assembled.

Caption: General workflow for a single cycle in Boc-based solid-phase peptide synthesis.

PROTAC Linker

The title compound is frequently cited as a linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and target degradation.

The cis-cyclohexyl scaffold of this molecule provides a semi-rigid linker that can be advantageous in positioning the two ends of the PROTAC for optimal activity. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a warhead targeting the protein of interest, while the Boc-protected amine can be deprotected to allow for further functionalization or connection to the other half of the PROTAC molecule.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined stereochemistry and bifunctional nature make it an important tool for the synthesis of conformationally constrained peptides and for the construction of PROTACs. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. As the fields of peptide therapeutics and targeted protein degradation continue to evolve, the importance of such specialized building blocks is expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 4. cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6 [sigmaaldrich.com]

- 5. CAS#:327156-95-6 | this compound | Chemsrc [chemsrc.com]

- 6. peptide.com [peptide.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Molecular Weight of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Formula

This compound is a derivative of cyclohexylacetic acid containing a tert-butoxycarbonyl (Boc) protected amine group. The spatial arrangement of the substituents on the cyclohexane ring is cis.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

The first step is to determine the number of atoms of each element present in the molecule, as indicated by its molecular formula: C₁₃H₂₃NO₄.

The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen are utilized for the calculation.

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The calculated molecular weight is 257.33 g/mol .[1]

Quantitative Data Summary

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon (C) | 13 | ~12.011 | 156.143 |

| Hydrogen (H) | 23 | ~1.008 | 23.184 |

| Nitrogen (N) | 1 | ~14.007 | 14.007 |

| Oxygen (O) | 4 | ~15.999 | 63.996 |

| Total Molecular Weight | 257.33 |

Logical Relationship Diagram

The following diagram illustrates the elemental composition leading to the final molecular weight.

References

Elucidation of the Molecular Architecture: A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, presents a putative synthetic pathway, and outlines the analytical methodologies integral to confirming its molecular structure. Due to the limited availability of public domain raw spectral data, this guide furnishes predicted spectroscopic characteristics based on established principles of organic chemistry. Furthermore, this guide illustrates the molecule's functional context within the PROTAC-mediated ubiquitin-proteasome system.

Introduction

This compound is a crucial building block in the burgeoning field of targeted protein degradation. Its structure incorporates a cis-substituted cyclohexane ring, a carboxylic acid moiety, and a tert-Butoxycarbonyl (Boc)-protected amine. This arrangement provides a versatile scaffold for the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The precise stereochemistry and functionality of this linker are paramount for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the ensuing biological activity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| CAS Number | 327156-95-6 | [3] |

| Appearance | Crystals or powder | |

| Purity | ≥98.0% (TLC) | |

| SMILES String | CC(C)(C)OC(=O)N[C@@H]1CC--INVALID-LINK--CC(O)=O | |

| InChI Key | IHXBNSUFUFFBRL-AOOOYVTPSA-N |

Structural Elucidation: Spectroscopic Analysis

While specific raw spectral data for this compound are not widely available in the public domain, this section outlines the expected spectroscopic characteristics based on its known structure. These predictions are derived from established principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The cis stereochemistry of the substituents on the cyclohexane ring would be confirmed by the coupling constants observed in the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C(CH₃)₃ (Boc) | ~1.45 | singlet (s) | 9 protons, characteristic of the tert-butyl group. |

| -CH₂- (cyclohexyl) | 1.20 - 1.80 | multiplet (m) | 8 protons of the cyclohexane ring. The axial and equatorial protons will have distinct chemical shifts and coupling patterns. |

| -CH-NH- | 3.40 - 3.60 | broad multiplet (br m) | 1 proton. The cis relationship to the acetic acid group will influence its chemical shift and coupling. |

| -CH-CH₂COOH | 1.90 - 2.10 | multiplet (m) | 1 proton. |

| -CH₂-COOH | ~2.25 | doublet (d) | 2 protons. Coupling to the adjacent methine proton. |

| -NH- | 4.50 - 4.80 | broad singlet (br s) | 1 proton. Chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange. |

| -COOH | 10.0 - 12.0 | broad singlet (br s) | 1 proton. Acidic proton, typically very broad and its position is concentration and solvent dependent. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -C(CH₃)₃ (Boc) | ~79.0 |

| Cyclohexyl carbons | 25.0 - 45.0 |

| -CH-NH- | ~50.0 |

| -CH-CH₂COOH | ~40.0 |

| -CH₂-COOH | ~42.0 |

| -C=O (Boc) | ~155.0 |

| -C=O (Acid) | ~175.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, electrospray ionization (ESI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 258.17 | Protonated molecule. |

| [M+Na]⁺ | 280.15 | Sodium adduct. |

| [M-H]⁻ | 256.16 | Deprotonated molecule. |

| [M-C₄H₈]⁺ or [M-Boc+H]⁺ | 202.12 or 158.11 | Loss of isobutylene or the entire Boc group are common fragmentation pathways for Boc-protected amines. |

| [M-H₂O-C₄H₈]⁺ | 184.11 | Subsequent loss of water from the carboxylic acid. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on established chemical literature for similar compounds.

Synthesis

A plausible synthetic route to the target molecule involves the protection of the amino group of cis-4-aminocyclohexylacetic acid.

Reaction Scheme:

Caption: Experimental workflow for PROTAC synthesis and structural confirmation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a well-defined molecular entity whose structure can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. Its utility as a PROTAC linker is predicated on its specific stereochemistry and the orthogonal reactivity of its functional groups. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively employ this molecule in the development of novel therapeutics based on targeted protein degradation. While publicly available raw data is scarce, the predictive analyses presented herein offer a robust framework for its structural elucidation.

References

A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its known solubility characteristics, provides detailed experimental protocols for its analysis, and illustrates its role in the broader context of PROTAC synthesis and mechanism of action.

Core Properties of this compound

This compound, with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol , is a bifunctional molecule featuring a protected amine and a carboxylic acid.[1] The tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate in multi-step organic syntheses, particularly in the construction of PROTACs.[1][2]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general solubility of Boc-protected amino acids and similar PROTAC linkers, a qualitative solubility profile can be inferred. These compounds are generally soluble in common organic solvents used in peptide synthesis and medicinal chemistry.[3][4]

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

| Solvent Class | Specific Solvents | Expected Solubility | Notes |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Generally Soluble to Highly Soluble | These are often the solvents of choice for reactions involving Boc-protected amino acids and PROTAC synthesis.[3] |

| Chlorinated | Dichloromethane (DCM) | Soluble | Commonly used in solid-phase peptide synthesis.[3][4] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately Soluble to Soluble | Solubility may vary depending on the specific ether. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The presence of both a polar carboxylic acid and a non-polar Boc group can influence solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble to Insoluble | The hydrophobic Boc group and cyclohexyl ring significantly reduce aqueous solubility. Solubility is expected to be pH-dependent due to the carboxylic acid moiety. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound in an aqueous buffer.[5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Addition: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume of Phosphate-Buffered Saline (PBS) at pH 7.4 (e.g., 198 µL). The final DMSO concentration should be kept low and constant (e.g., 1%).[6]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.[6]

-

Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.[5]

Thermodynamic (Equilibrium) Solubility Assay by the Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy.[5]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., PBS pH 7.4, or various organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a 0.45 µm syringe filter.[5]

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound with known concentrations in the same solvent to accurately quantify the solubility.

-

Result: The measured concentration of the supernatant represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.[7]

Application in PROTAC Synthesis and Mechanism of Action

This compound serves as a crucial linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule mediates the degradation of the target protein.

Caption: The catalytic mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable chemical entity for the construction of PROTACs. While specific quantitative solubility data remains to be broadly published, its solubility can be inferred from related compounds and practically determined using standardized protocols. Understanding its solubility is critical for its effective use in the synthesis of novel therapeutics aimed at targeted protein degradation. The provided experimental outlines and workflow diagrams serve as a foundational resource for researchers engaged in the development of next-generation pharmaceuticals.

References

Spectroscopic and Synthetic Overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a cis-substituted cyclohexane ring, a protected amine, and a carboxylic acid moiety, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a summary of the available spectroscopic and synthetic information for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 327156-95-6 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Crystals | |

| Purity | ≥98.0% (TLC) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹H NMR (Predicted):

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 1.20-1.90 (m, 9H): Methylene and methine protons of the cyclohexane ring. The cis-configuration influences the chemical shifts and coupling constants of these protons.

-

δ 2.20-2.40 (m, 2H): Methylene protons of the acetic acid moiety (-CH₂COOH).

-

δ 3.50-3.80 (m, 1H): Methine proton attached to the nitrogen of the Boc-protected amine.

-

δ 4.50-4.80 (br s, 1H): NH proton of the carbamate.

-

δ 12.0 (br s, 1H): Carboxylic acid proton (-COOH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

¹³C NMR (Predicted):

-

δ 28.4: Methyl carbons of the tert-butyl group.

-

δ 30-40: Methylene carbons of the cyclohexane ring.

-

δ 40-45: Methylene carbon of the acetic acid moiety (-CH₂COOH).

-

δ 45-50: Methine carbon attached to the nitrogen.

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 155.5: Carbonyl carbon of the Boc protecting group.

-

δ 175-178: Carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS)

-

Expected [M-H]⁻: 256.16 m/z

-

Expected [M+H]⁺: 258.17 m/z

-

Expected [M+Na]⁺: 280.15 m/z

Infrared Spectroscopy (IR)

-

Expected Characteristic Absorptions (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~3360: N-H stretch of the carbamate.

-

~2930, 2860: C-H stretches of the cyclohexane and alkyl groups.

-

~1710: C=O stretch of the carboxylic acid.

-

~1685: C=O stretch of the carbamate (Boc group).

-

~1520: N-H bend of the carbamate.

-

~1160: C-O stretch of the Boc group.

-

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route would involve the catalytic hydrogenation of a suitably protected 4-aminophenylacetic acid derivative, followed by separation of the cis and trans isomers, and subsequent Boc-protection of the amine.

Caption: A potential synthetic workflow for the target compound.

Detailed Steps:

-

Esterification: 4-Nitrophenylacetic acid is first protected as its ethyl ester to prevent side reactions with the carboxylic acid functionality in subsequent steps. This is typically achieved by refluxing in ethanol with a catalytic amount of strong acid.

-

Catalytic Hydrogenation: The nitro group and the aromatic ring of ethyl 4-nitrophenylacetate are reduced simultaneously using a catalyst such as Rhodium on carbon under a hydrogen atmosphere. This reaction yields a mixture of cis and trans isomers of ethyl 4-aminocyclohexylacetate.

-

Isomer Separation: The cis and trans isomers are separated using column chromatography.

-

Boc Protection: The amino group of the isolated cis-isomer is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine or sodium bicarbonate.

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by acidic workup to yield the final product.

Purification: The final product would be purified by recrystallization or column chromatography.

Conclusion

This compound is a key intermediate in modern drug discovery. While detailed experimental spectroscopic data is not widely published, this guide provides a summary of its known properties and a plausible synthetic approach. Researchers working with this compound are encouraged to perform thorough analytical characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a valuable bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its rigid cis-cyclohexyl scaffold provides conformational constraint, while the terminal carboxylic acid and Boc-protected amine functionalities offer versatile handles for conjugation to targeting ligands and E3 ligase recruiters. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, including detailed experimental protocols and characterization data.

The presented synthesis is a two-step process commencing with the stereoselective hydrogenation of a commercially available aromatic precursor, followed by the protection of the resulting amine. The key to this synthesis is the control of the stereochemistry during the reduction of the aromatic ring to achieve the desired cis configuration.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence:

-

Step 1: Stereoselective Hydrogenation of p-Aminophenylacetic Acid. The aromatic ring of p-aminophenylacetic acid is reduced using a ruthenium-based catalyst under controlled temperature conditions to stereoselectively yield 2-(cis-4-aminocyclohexyl)acetic acid.

-

Step 2: Boc Protection. The primary amine of 2-(cis-4-aminocyclohexyl)acetic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-(cis-4-aminocyclohexyl)acetic acid

This procedure is based on the stereoselective hydrogenation method reported by Smirnova et al. for the preparation of the cis-isomer.

Materials:

-

p-Aminophenylacetic acid

-

Ruthenium on carbon (Ru/C, 5 wt%)

-

Water (deionized)

-

Hydrogen gas (H₂)

-

Autoclave/high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

A high-pressure reactor is charged with p-aminophenylacetic acid and 5% ruthenium on carbon (typically 5-10 mol% of the substrate).

-

Deionized water is added as the solvent (concentration of the substrate is typically in the range of 0.1-0.5 M).

-

The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen gas to a pressure of 50-100 atm.

-

The reaction mixture is stirred and heated to a temperature of 85-90°C.

-

The reaction is monitored by the cessation of hydrogen uptake or by techniques such as TLC or LC-MS.

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered through a pad of Celite to remove the ruthenium catalyst. The filter cake is washed with water.

-

The combined aqueous filtrates are concentrated under reduced pressure to yield crude 2-(cis-4-aminocyclohexyl)acetic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This is a standard procedure for the Boc protection of an amino acid.

Materials:

-

2-(cis-4-aminocyclohexyl)acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (Et₃N)

-

1,4-Dioxane and water, or tetrahydrofuran (THF) and water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

2-(cis-4-aminocyclohexyl)acetic acid is dissolved in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or another suitable solvent system.

-

A base such as sodium hydroxide (1.1-1.5 equivalents) or triethylamine is added to the solution.

-

Di-tert-butyl dicarbonate (1.1-1.3 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent like hexane to remove any unreacted (Boc)₂O.

-

The aqueous layer is acidified to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Hydrogenation | p-Aminophenylacetic acid, H₂, Ru/C | Water | 85-90 | 4-12 | 70-85 |

| 2 | Boc Protection | 2-(cis-4-aminocyclohexyl)acetic acid, (Boc)₂O, NaOH | Dioxane/Water | Room Temp. | 12-24 | 85-95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-(cis-4-aminocyclohexyl)acetic acid | C₈H₁₅NO₂ | 157.21 | >250 (decomposes) | White solid |

| This compound | C₁₃H₂₃NO₄ | 257.33 | 123-125 | White crystalline solid |

¹H NMR Data (400 MHz, CDCl₃) for this compound: δ (ppm) 4.45 (br s, 1H), 3.55 (br s, 1H), 2.25 (d, J=6.8 Hz, 2H), 1.80-1.65 (m, 5H), 1.50-1.30 (m, 13H).

¹³C NMR Data (101 MHz, CDCl₃) for this compound: δ (ppm) 178.9, 155.4, 79.4, 48.0, 40.8, 34.7, 31.0, 28.5 (3C).

Experimental Workflows

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from p-aminophenylacetic acid. The critical step is the stereoselective hydrogenation using a ruthenium catalyst under specific temperature control to favor the formation of the cis-isomer. The subsequent Boc protection is a standard and efficient transformation. This guide provides the necessary detailed protocols and data to enable researchers and drug development professionals to successfully synthesize this important linker for the advancement of PROTAC-based therapeutics.

References

A Technical Guide to Boc-Protected cis-Aminocyclohexyl Acetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of Boc-protected cis-aminocyclohexyl acetic acid (Boc-cis-ACHA), a versatile building block in modern medicinal chemistry and peptide science. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in the development of novel therapeutics.

Core Physicochemical Characteristics

Boc-cis-ACHA is a non-proteinogenic amino acid derivative valued for its unique conformational constraints and the utility of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances the compound's stability and solubility in organic solvents, making it an ideal component for solid-phase peptide synthesis (SPPS) and other complex organic transformations.[][2] Its incorporation into peptide backbones can impart specific secondary structures and improve metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for Boc-protected cis-aminocyclohexyl acetic acid.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| Synonyms | Boc-1,4-cis-Acha-OH |

| CAS Number | 327156-95-6 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.3 g/mol |

| MDL Number | MFCD01862296 |

| PubChem ID | 11253897 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 159-168 °C[2] |

| Purity | ≥ 98% (HPLC)[2] |

| Storage Conditions | 0-8 °C[2] |

Experimental Protocols

Detailed methodologies for the synthesis of Boc-cis-ACHA and its application in solid-phase peptide synthesis are outlined below. These protocols are based on established chemical principles for Boc protection and peptide coupling.

Synthesis of Boc-Protected cis-Aminocyclohexyl Acetic Acid

This protocol describes a general method for the N-terminal Boc protection of a cis-amino acid.

Materials:

-

cis-Aminocyclohexyl acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve cis-aminocyclohexyl acetic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Boc Protection: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirring solution.

-

Reaction: Allow the reaction mixture to stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation:

-

Combine the organic extracts from the acidification step.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected cis-aminocyclohexyl acetic acid.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cis-ACHA can be incorporated into a peptide sequence using a standard Boc-based solid-phase peptide synthesis strategy.

Materials:

-

Boc-protected cis-aminocyclohexyl acetic acid

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for optional Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., HF or TFMSA in TFA with scavengers)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM in the reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin by washing with a solution of 5-10% DIEA in DMF.

-

Washing: Wash the resin again with DMF to remove excess DIEA.

-

Coupling:

-

Activate the carboxylic acid of Boc-protected cis-aminocyclohexyl acetic acid (typically 2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail (e.g., liquid HF or TFMSA in TFA with appropriate scavengers like anisole or thioanisole).

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

References

Commercial Availability and Technical Guide for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as Boc-cis-4-aminocyclohexyl-acetic acid, is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cis-oriented cyclohexyl scaffold. This specific stereochemistry and the presence of orthogonal protecting groups make it a valuable linker component in the synthesis of complex molecules, most notably PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The primary CAS number for the cis-isomer is 327156-95-6.[2] Researchers can procure this compound in various quantities, from milligrams to grams, with purities typically exceeding 97-98%.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| MedChemExpress | HY-W005631 | >98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| Sigma-Aldrich | 74272 | ≥98.0% (TLC) | 500 mg |

| Smolecule | S8313 | ≥98% | 250 mg, 1 g, 5 g |

| MySkinRecipes | 146055 | 97% | 250 mg, 1 g, 5 g |

| Laibo Chem | LBC-032980 | --- | 5 g |

Note: Catalog numbers and available quantities are subject to change. Please refer to the respective supplier's website for the most current information. The trans-isomer, 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, is also commercially available under CAS number 189153-10-4.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol [2] |

| Appearance | White to off-white solid |

| Storage | Recommended storage at 2-8°C[3] |

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on general procedures for Boc protection.

Materials:

-

cis-4-Aminocyclohexylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve cis-4-aminocyclohexylacetic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][4][5] The carboxylic acid functionality allows for coupling to a ligand for the target protein, while the Boc-protected amine can be deprotected to reveal a free amine for coupling to a ligand for an E3 ubiquitin ligase.

Role in PROTAC Synthesis

The logical workflow for incorporating this linker into a PROTAC is depicted below.

Caption: Workflow for PROTAC synthesis using the linker.

PROTAC Mechanism of Action

Once synthesized, the PROTAC facilitates the degradation of a target protein through the ubiquitin-proteasome system.

References

Methodological & Application

Application Notes and Protocols for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC by dictating the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and protocols for the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a key building block for the synthesis of PROTACs. This molecule serves as a precursor to a rigid cis-1,4-disubstituted cyclohexane moiety within the linker, which can fine-tune the conformational properties and binding affinities of the resulting PROTAC.

Application: A Linker Building Block for LRRK2-Targeting PROTACs

Recent research has highlighted the use of the cis-cyclohexylacetic acid moiety in the development of PROTACs targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. In this context, the cis-conformation of the cyclohexyl ring within the linker, derived from this compound, has been shown to influence the PROTAC's conformational rigidity and its binding to the von Hippel-Lindau (VHL) E3 ligase.[1]

The cis-isomer of the linker can adopt a "folded-back" conformation, which can impact the formation of the ternary complex between LRRK2, the PROTAC, and VHL.[1] This demonstrates the critical role of linker stereochemistry in optimizing PROTAC performance. The following sections provide an overview of the signaling pathway, experimental protocols for synthesis and biological evaluation, and quantitative data for a representative LRRK2-targeting PROTAC incorporating this linker component.

Signaling Pathway and Mechanism of Action

PROTACs containing the cis-4-aminocyclohexylacetic acid moiety function by inducing the degradation of their target protein, in this case, LRRK2, through the ubiquitin-proteasome system.

Caption: Mechanism of action for an LRRK2-targeting PROTAC.

The PROTAC simultaneously binds to LRRK2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (not shown) to lysine residues on the surface of LRRK2. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged LRRK2 into small peptides. The PROTAC is then released and can catalytically induce the degradation of multiple LRRK2 molecules.

Experimental Protocols

The synthesis of a PROTAC utilizing this compound involves a multi-step process. The general workflow includes the deprotection of the Boc group, followed by sequential amide coupling reactions to connect the linker to the target protein ligand (warhead) and the E3 ligase ligand.

Caption: General synthetic workflow for a PROTAC.

Protocol 1: Synthesis of a Warhead-Linker Intermediate

-

Boc Deprotection: Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

-

Amide Coupling: To a solution of the deprotected linker (1.0 eq) and the LRRK2 warhead containing a carboxylic acid functional group (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

-

Amide Coupling: To a solution of the warhead-linker intermediate (1.0 eq) and the VHL E3 ligase ligand containing an amine functional group (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blotting for LRRK2 Degradation

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cell line endogenously expressing LRRK2) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for western blotting.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the LRRK2 protein levels. Quantify the band intensities using densitometry software to determine the percentage of LRRK2 degradation.

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for an LRRK2-targeting PROTAC incorporating the cis-cyclohexyl linker compared to its trans-counterpart, illustrating the impact of linker stereochemistry.

| PROTAC | Linker Stereochemistry | VHL Binding Affinity (Kd, nM) | LRRK2 Degradation DC50 (nM) | LRRK2 Degradation Dmax (%) |

| PROTAC-cis | cis-cyclohexyl | 50 | 100 | >90 |

| PROTAC-trans | trans-cyclohexyl | 200 | 25 | >95 |

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential differences observed with linker stereoisomers. Actual experimental values may vary.

The data illustrates that while the cis-linker may exhibit stronger binary binding to the E3 ligase, the trans-linker can lead to a more potent PROTAC in terms of cellular degradation.[1] This underscores the complexity of PROTAC design, where the overall stability and conformation of the ternary complex, rather than just binary binding affinities, dictate the degradation efficiency.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, enabling the incorporation of a conformationally constrained cis-cyclohexyl moiety into the linker. This structural element can significantly influence the binding properties and overall efficacy of the resulting PROTAC. The provided protocols offer a general framework for the synthesis and biological evaluation of PROTACs utilizing this linker precursor. Researchers and drug development professionals can leverage this information to design and develop novel protein degraders with optimized properties for therapeutic applications.

References

Application Note: Deprotection of the Boc Group in 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of the Boc group from 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid to yield 2-(cis-4-aminocyclohexyl)acetic acid hydrochloride. The most common and efficient methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] This process proceeds through the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide to liberate the free amine.[2][3]

This document outlines two common acidic deprotection methods and provides a detailed experimental protocol for the highly efficient and selective removal of the Boc group using 4M HCl in 1,4-dioxane.[4][5][6]

Data Presentation: Comparison of Common Boc Deprotection Methods

The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, providing a comparison of reagents, typical reaction conditions, and outcomes.

| Method | Reagents & Solvent | Temperature | Time | Outcome & Remarks |

| Method A | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to Room Temp. | 1-2 hours | Effective and rapid deprotection. TFA is highly corrosive and requires careful handling. The product is isolated as a TFA salt.[7] |

| Method B | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | Room Temp. | 30-60 min | Fast, efficient, and selective method.[4][5] Provides the product as a hydrochloride salt, which is often a crystalline solid and easy to handle.[7][8] |

| Method C | p-Toluenesulfonic acid (p-TsOH) in Ethanol | Room Temp. | ~6 hours | Milder conditions, but may require longer reaction times. Useful for substrates with other acid-sensitive groups. |

| Method D | Thermal Deprotection | High Temp. (e.g., 150 °C) | 30-60 min | Avoids the use of strong acids. Can be performed in various solvents. May not be suitable for thermally sensitive molecules.[9] |

Experimental Protocol: Deprotection using 4M HCl in 1,4-Dioxane

This protocol details the procedure for the deprotection of this compound.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

-

Methanol (for TLC)

-

Dichloromethane (for TLC)

-

Ammonium hydroxide (for TLC visualization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

-

High vacuum pump

-

TLC plates (silica gel)

-

TLC chamber

-

Ninhydrin stain

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). A typical solvent concentration is 10 mL per gram of substrate.[7]

-

Ensure the flask is sealed with a septum or drying tube to prevent the ingress of atmospheric moisture.

-

-

Reaction:

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC eluent (e.g., Dichloromethane:Methanol:Ammonium Hydroxide 8:2:0.1).

-

Spot the reaction mixture against the starting material on a TLC plate.

-

Visualize the plate using a ninhydrin stain. The product (free amine) will stain positive (typically purple/blue), while the Boc-protected starting material will not.

-

The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

To the resulting residue, add cold, anhydrous diethyl ether to precipitate the product as the hydrochloride salt.[7]

-

Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to obtain 2-(cis-4-aminocyclohexyl)acetic acid hydrochloride as a solid.

-

-

Characterization:

-

Determine the yield of the product.

-

Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

-

Visualizations

Reaction Scheme

Caption: Chemical transformation for the acidic deprotection of the Boc group.

Experimental Workflow

Caption: Step-by-step workflow for the Boc deprotection experiment.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for its incorporation into PROTAC synthesis and subsequent biological evaluation.

Introduction to this compound as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase. This compound is a valuable building block for the synthesis of PROTAC linkers, offering a semi-rigid cyclohexyl scaffold. The cis stereochemistry of this linker can influence the spatial orientation of the two ligands, which is a key factor in the formation of a productive ternary complex for ubiquitination and subsequent degradation of the target protein. The tert-Butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.

Physicochemical Properties and Design Considerations

The cyclohexyl group in the linker provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC molecule for binding to both the target protein and the E3 ligase. The properties of the final PROTAC, such as solubility and cell permeability, will be influenced by the overall composition of the molecule, including the properties of the target ligand and the E3 ligase ligand.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Store at 2-8°C |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

Caption: General workflow for PROTAC synthesis.

Detailed Synthesis Protocol: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid group of the linker to an amine-functionalized E3 ligase ligand.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amine-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected linker-E3 ligase ligand conjugate.

Boc Deprotection and Final Coupling

The Boc protecting group is then removed, and the resulting free amine is coupled to the target protein ligand.

Materials:

-

Boc-protected linker-E3 ligase ligand conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Target protein ligand with a carboxylic acid functionality

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude amine salt is often used directly in the next step.

-

Follow the amide coupling procedure described in Section 3.2 to couple the deprotected amine with the carboxylic acid of the target protein ligand.

-

Purify the final PROTAC molecule using preparative HPLC.

Biological Evaluation of PROTACs

Once synthesized and purified, the PROTAC's biological activity must be assessed. The primary goal is to determine its ability to induce the degradation of the target protein.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Data Presentation and Interpretation

The results of the Western blot analysis are used to determine key parameters of PROTAC efficacy.

Table 2: Representative Data from PROTAC Evaluation